![molecular formula C11H21NO B12288202 (3-Oxaspiro[5.5]undecan-9-yl)methanamine](/img/structure/B12288202.png)
(3-Oxaspiro[5.5]undecan-9-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Oxaspiro[5.5]undecan-9-yl)methanamine: is a chemical compound with the molecular formula C11H21NO and a molecular weight of 183.29 g/mol . This compound is characterized by its spirocyclic structure, which includes an oxaspiro ring system fused to an amine group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Oxaspiro[5.5]undecan-9-yl)methanamine typically involves the formation of the spirocyclic ring system followed by the introduction of the amine group. One common method involves the cyclization of a suitable precursor molecule under acidic or basic conditions to form the spirocyclic ring. The amine group can then be introduced through reductive amination or other suitable reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (3-Oxaspiro[5.5]undecan-9-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the spirocyclic structure.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various electrophiles can be used in substitution reactions, often under mild conditions to preserve the spirocyclic structure.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Chemistry: In chemistry, (3-Oxaspiro[5.5]undecan-9-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable for studying ring strain and reactivity .
Biology: Its amine group allows it to interact with various biological molecules, making it useful for probing biochemical processes .
Medicine: In medicine, this compound may be explored for its potential therapeutic properties. Its structure could be modified to develop new drugs with specific biological activities .
Industry: Industrially, the compound can be used in the development of new materials, such as polymers and resins, due to its unique structural properties. It may also find applications in the production of specialty chemicals .
Mechanism of Action
The mechanism by which (3-Oxaspiro[5.5]undecan-9-yl)methanamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. The spirocyclic structure may also play a role in stabilizing the compound and enhancing its binding affinity .
Comparison with Similar Compounds
Spiro[5.5]undecane derivatives: These compounds share the spirocyclic core but differ in the functional groups attached to the ring system.
1,3-Dioxane derivatives: These compounds have a similar ring structure but contain oxygen atoms in the ring.
1,3-Dithiane derivatives: These compounds also have a spirocyclic structure but include sulfur atoms in the ring.
Uniqueness: (3-Oxaspiro[5.5]undecan-9-yl)methanamine is unique due to its specific combination of an oxaspiro ring system and an amine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
3-oxaspiro[5.5]undecan-9-ylmethanamine |
InChI |
InChI=1S/C11H21NO/c12-9-10-1-3-11(4-2-10)5-7-13-8-6-11/h10H,1-9,12H2 |
InChI Key |
ZSZXDJXZSZNBGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1CN)CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanol, 1-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methylamino]-](/img/structure/B12288132.png)
![7-[[2-Amino-2-(2-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12288137.png)
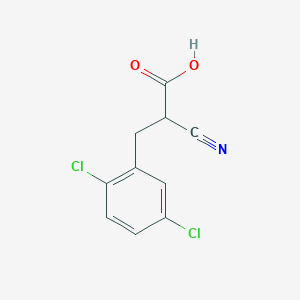

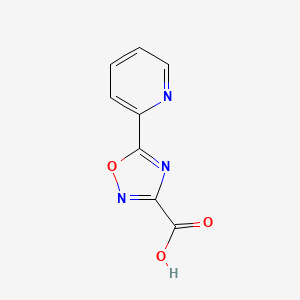
![19-Ethyl-7,19-dihydroxy-8-(propoxymethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B12288152.png)
![[4-Acetyloxy-15-[3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12288154.png)
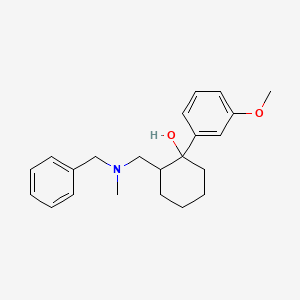
![Ethyl 4-[2-(dimethylamino)-3-methoxy-3-oxopropyl]-2-ethoxycarbonylsulfanylimidazole-1-carboxylate](/img/structure/B12288161.png)
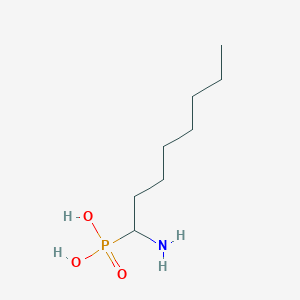
![2-[N-(1-Carboxy-3-phenylpropyl)alanyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B12288172.png)
![(E)-4-[(4E)-4-[(2Z)-2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-ol](/img/structure/B12288183.png)
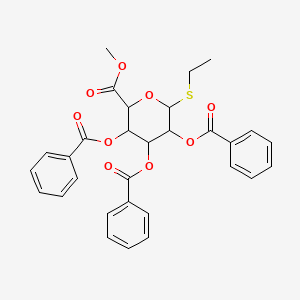
![6-Bromobenzo[d]oxazole-2-carbonitrile](/img/structure/B12288200.png)
